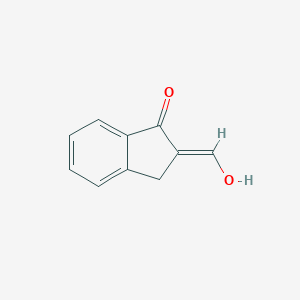
(2E)-2-(hydroxymethylidene)-3H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(hydroxymethylidene)-3H-inden-1-one is an organic compound with a unique structure that includes an indenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(hydroxymethylidene)-3H-inden-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of an indanone derivative with formaldehyde in the presence of a base to form the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality of the final product. The use of automated systems and advanced purification techniques is common in industrial settings.
化学反应分析
Types of Reactions
(2E)-2-(hydroxymethylidene)-3H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
(2E)-2-(hydroxymethylidene)-3H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various materials and chemicals.
作用机制
The mechanism of action of (2E)-2-(hydroxymethylidene)-3H-inden-1-one involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- (2E)-2-(hydroxymethylidene)cycloheptanone
- (2E)-2-(hydroxymethylidene)cyclohexanone
Uniqueness
(2E)-2-(hydroxymethylidene)-3H-inden-1-one is unique due to its indenone core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
生物活性
(2E)-2-(hydroxymethylidene)-3H-inden-1-one, also known as a derivative of indanone, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by an indenone core structure, which contributes to its distinctive chemical reactivity and biological interactions. Research into this compound has revealed promising applications in antimicrobial and anticancer therapies, among other areas.
Chemical Structure and Properties
The molecular formula for this compound is C10H8O2. Its structure features a hydroxymethylidene group attached to the 2-position of the indenone framework, which influences its biological activity. The compound's reactivity can be attributed to the presence of both carbonyl and hydroxymethyl functionalities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as a lead compound in developing new antibiotics. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and topoisomerase inhibition. This mode of action is similar to that observed in other indole derivatives, which are known for their antineoplastic properties.
The biological effects of this compound are mediated through its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : It can interact with receptors that regulate cellular growth and apoptosis, leading to altered signaling pathways.
- DNA Interaction : The ability to intercalate into DNA suggests a direct effect on genetic material, potentially leading to cell cycle arrest.
Case Studies and Experimental Data
Recent studies have provided quantitative data on the biological activities of this compound:
Comparison with Similar Compounds
When compared to structurally similar compounds such as (2E)-2-(hydroxymethylidene)cyclohexanone, this compound exhibits enhanced biological activity, particularly in terms of anticancer efficacy. This difference may be attributed to the unique electronic properties conferred by the indenone structure.
属性
IUPAC Name |
(2E)-2-(hydroxymethylidene)-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6,11H,5H2/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGKXPSKGBUEX-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














